molecular formula C17H13ClN2O2S B11979966 3-chloro-N'-(2-methoxybenzylidene)-1-benzothiophene-2-carbohydrazide

3-chloro-N'-(2-methoxybenzylidene)-1-benzothiophene-2-carbohydrazide

Cat. No.: B11979966
M. Wt: 344.8 g/mol
InChI Key: WWZYALWHFZHXND-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N’-(2-methoxybenzylidene)-1-benzothiophene-2-carbohydrazide is a chemical compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N’-(2-methoxybenzylidene)-1-benzothiophene-2-carbohydrazide typically involves the condensation of 3-chloro-1-benzothiophene-2-carbohydrazide with 2-methoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N’-(2-methoxybenzylidene)-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial and anticancer agent in preliminary studies.

    Medicine: The compound’s derivatives are being explored for their therapeutic potential in treating various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-chloro-N’-(2-methoxybenzylidene)-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2-methoxybenzylidene)aniline
  • 3-chloro-N-(3-methoxybenzylidene)aniline
  • 3-chloro-4-methyl-N-(2-hydroxy-3-methoxybenzylidene)aniline

Uniqueness

What sets 3-chloro-N’-(2-methoxybenzylidene)-1-benzothiophene-2-carbohydrazide apart from similar compounds is its unique benzothiophene core, which imparts distinct chemical and biological properties. This core structure can enhance the compound’s stability, reactivity, and potential biological activity compared to other benzylidene derivatives.

Properties

Molecular Formula

C17H13ClN2O2S

Molecular Weight

344.8 g/mol

IUPAC Name

3-chloro-N-[(E)-(2-methoxyphenyl)methylideneamino]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C17H13ClN2O2S/c1-22-13-8-4-2-6-11(13)10-19-20-17(21)16-15(18)12-7-3-5-9-14(12)23-16/h2-10H,1H3,(H,20,21)/b19-10+

InChI Key

WWZYALWHFZHXND-VXLYETTFSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)C2=C(C3=CC=CC=C3S2)Cl

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)C2=C(C3=CC=CC=C3S2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.